Cas no 946303-65-7 (1-(4-fluorophenyl)-3-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}urea)

1-(4-fluorophenyl)-3-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}urea structure
946303-65-7 structure
商品名:1-(4-fluorophenyl)-3-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}urea
CAS番号:946303-65-7
MF:C21H22FN5O2
メガワット:395.430087566376
CID:6295332
PubChem ID:42474670

1-(4-fluorophenyl)-3-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}urea 化学的及び物理的性質

名前と識別子

    • 1-(4-fluorophenyl)-3-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}urea
    • AKOS024648783
    • 1-(4-fluorophenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea
    • 1-(4-fluorophenyl)-3-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea
    • 1-(4-fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea
    • 946303-65-7
    • F2444-0494
    • インチ: 1S/C21H22FN5O2/c1-3-12-29-20-13-19(23-14(2)24-20)25-16-8-10-18(11-9-16)27-21(28)26-17-6-4-15(22)5-7-17/h4-11,13H,3,12H2,1-2H3,(H,23,24,25)(H2,26,27,28)
    • InChIKey: PKRUEGRAKFNPMM-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)NC(NC1C=CC(=CC=1)NC1C=C(N=C(C)N=1)OCCC)=O

計算された属性

  • せいみつぶんしりょう: 395.17575312g/mol
  • どういたいしつりょう: 395.17575312g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 496
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

1-(4-fluorophenyl)-3-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2444-0494-10μmol
1-(4-fluorophenyl)-3-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea
946303-65-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2444-0494-4mg
1-(4-fluorophenyl)-3-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea
946303-65-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2444-0494-2μmol
1-(4-fluorophenyl)-3-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea
946303-65-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2444-0494-1mg
1-(4-fluorophenyl)-3-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea
946303-65-7 90%+
1mg
$54.0 2023-05-16
A2B Chem LLC
BA75466-5mg
1-(4-fluorophenyl)-3-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea
946303-65-7
5mg
$272.00 2024-05-20
A2B Chem LLC
BA75466-10mg
1-(4-fluorophenyl)-3-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea
946303-65-7
10mg
$291.00 2024-04-19
Life Chemicals
F2444-0494-2mg
1-(4-fluorophenyl)-3-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea
946303-65-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2444-0494-10mg
1-(4-fluorophenyl)-3-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea
946303-65-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2444-0494-5μmol
1-(4-fluorophenyl)-3-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea
946303-65-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2444-0494-3mg
1-(4-fluorophenyl)-3-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea
946303-65-7 90%+
3mg
$63.0 2023-05-16

1-(4-fluorophenyl)-3-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}urea 関連文献

1-(4-fluorophenyl)-3-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}ureaに関する追加情報

Comprehensive Analysis of 1-(4-fluorophenyl)-3-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}urea (CAS No. 946303-65-7)

The compound 1-(4-fluorophenyl)-3-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}urea (CAS No. 946303-65-7) is a specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. This urea derivative is characterized by its unique molecular structure, which includes a fluorophenyl group and a propoxypyrimidinyl moiety. These structural features contribute to its potential applications in drug discovery and development, particularly in targeting specific enzymatic pathways.

In recent years, the demand for small molecule inhibitors and kinase-targeting compounds has surged, driven by advancements in personalized medicine and oncology research. 1-(4-fluorophenyl)-3-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}urea aligns with this trend, as its pyrimidine-based scaffold is often associated with modulating protein kinases. Researchers are particularly interested in its potential to interact with tyrosine kinases, which play a critical role in cell signaling and proliferation.

The synthesis of 1-(4-fluorophenyl)-3-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}urea involves multi-step organic reactions, including amination and urea formation. Its CAS No. 946303-65-7 serves as a unique identifier in chemical databases, facilitating efficient literature searches and patent reviews. The compound's solubility, stability, and bioavailability are key parameters under investigation, as these properties are critical for its potential therapeutic applications.

From an industrial perspective, 1-(4-fluorophenyl)-3-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}urea is often discussed in the context of high-throughput screening (HTS) and fragment-based drug design. Its modular structure allows for derivatization, making it a versatile candidate for medicinal chemistry optimization. Companies specializing in contract research organizations (CROs) and pharmaceutical intermediates have shown keen interest in this compound due to its promising pharmacological profile.

Environmental and regulatory considerations are also paramount when working with 1-(4-fluorophenyl)-3-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}urea. While it is not classified as a hazardous material, proper handling and disposal protocols must be followed to ensure safety. Researchers are encouraged to consult Material Safety Data Sheets (MSDS) and adhere to Good Laboratory Practices (GLP) when handling this compound.

In summary, 1-(4-fluorophenyl)-3-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}urea (CAS No. 946303-65-7) represents a compelling area of study in modern chemistry and drug development. Its structural complexity and potential biological activity make it a valuable subject for ongoing research, particularly in the fields of cancer therapeutics and signal transduction inhibition. As the scientific community continues to explore its applications, this compound is likely to remain a focal point in innovative drug discovery efforts.

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